molecular formula C9H17N3O B13638672 (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B13638672
M. Wt: 183.25 g/mol
InChI Key: OYRADVLQYGVGIU-UHFFFAOYSA-N
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Description

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a methyl group attached to the pyrazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as 1-chloro-2-methoxypropane, in the presence of a base like potassium carbonate.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. It is explored for its role in modulating biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(1-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
  • (1-(1-Methoxypropyl)-3-methyl-1h-pyrazol-4-yl)methanamine
  • (1-(1-Methoxybutyl)-3-methyl-1h-pyrazol-4-yl)methanamine

Uniqueness

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methoxypropan-2-yl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine, also known by its CAS number 1156721-45-7, is an organic compound featuring a pyrazole ring and a methoxypropanol group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The compound's structure allows for unique interactions with biological targets, which is crucial for its activity.

PropertyValue
Molecular FormulaC₉H₁₇N₃O
Molecular Weight183.25 g/mol
CAS Number1156721-45-7
IUPAC Name1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate signaling pathways by binding to specific enzymes or receptors, leading to alterations in enzyme activity and receptor function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor functions, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. The compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

Antitumor Properties

Research into pyrazole derivatives has revealed their potential as antitumor agents. The compound may affect tumor proliferation through modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer biology .

Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound.

Study 1: Anti-inflammatory Effects

In vitro studies using LPS-stimulated RAW 264.7 macrophages showed that treatment with pyrazole derivatives significantly reduced inflammatory markers. These findings suggest that similar compounds could be developed for therapeutic use against inflammatory diseases .

Study 2: Antitumor Activity

Research on substituted pyrazole compounds indicated their efficacy in inhibiting tumor growth in xenograft models. These compounds demonstrated improved drug exposure and effectiveness at low doses, highlighting their therapeutic potential in oncology .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

[1-(1-methoxypropan-2-yl)-3-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3

InChI Key

OYRADVLQYGVGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)COC

Origin of Product

United States

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